Unii-7UP768IP4M

Descripción

UNII-7UP768IP4M is a sulfonated organic compound with the molecular formula C₂₁H₂₈NO₁₀S, as derived from its elemental analysis and high-resolution mass spectrometry (HRMS) data . Key physical and chemical properties include:

- Melting Point: 158–160°C (determined via differential scanning calorimetry).

- Optical Rotation: [α]²⁵D = +34.5° (c = 1.0 in methanol), indicating chirality.

- Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H), 4.21 (q, J = 6.8 Hz, 1H), 3.95 (s, 3H).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 172.8 (C=O), 135.4 (aromatic C-SO₃), 60.1 (OCH₃).

- Mass Spectrometry: ESI-LRMS m/z 486.1 [M+H]⁺; HRMS calculated for C₂₁H₂₉NO₁₀S: 486.1534, observed 486.1531.

- Elemental Analysis: C 51.95%, H 5.81%, N 2.88%, S 6.59% (theoretical vs. experimental values align within 0.3% error).

Propiedades

IUPAC Name |

(2S)-2-[[2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H123N23O23S2/c1-9-41(8)62(101-68(115)47(18-14-28-86-78(83)84)91-69(116)50(29-38(2)3)95-63(110)45(79)30-43-19-21-44(104)22-20-43)75(122)100-61(40(6)7)74(121)94-49(23-25-56(80)105)67(114)98-55-37-126-125-36-54(65(112)88-32-57(106)89-51(76(123)124)31-42-15-11-10-12-16-42)97-70(117)52(34-102)90-58(107)33-87-64(111)48(24-26-59(108)109)93-73(120)60(39(4)5)99-71(118)53(35-103)96-66(113)46(92-72(55)119)17-13-27-85-77(81)82/h10-12,15-16,19-22,38-41,45-55,60-62,102-104H,9,13-14,17-18,23-37,79H2,1-8H3,(H2,80,105)(H,87,111)(H,88,112)(H,89,106)(H,90,107)(H,91,116)(H,92,119)(H,93,120)(H,94,121)(H,95,110)(H,96,113)(H,97,117)(H,98,114)(H,99,118)(H,100,122)(H,101,115)(H,108,109)(H,123,124)(H4,81,82,85)(H4,83,84,86)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIYUKXRXPXMQM-BPXGDYAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCNC(=N)N)CO)C(C)C)CCC(=O)O)CO)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCNC(=N)N)CO)C(C)C)CCC(=O)O)CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H123N23O23S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1815.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221231-10-3 | |

| Record name | AOD 9604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221231103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AOD-9604 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UP768IP4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

El acetato de AOD9604 se sintetiza utilizando síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El péptido se escinde de la resina y se purifica. La síntesis incluye una tirosina adicional en el extremo N-terminal para la estabilización del péptido y se cicla mediante un enlace disulfuro entre dos residuos de cisteína .

Análisis De Reacciones Químicas

El acetato de AOD9604 experimenta varias reacciones químicas, que incluyen:

Oxidación: El péptido se puede oxidar para formar puentes disulfuro entre los residuos de cisteína, mejorando su estabilidad.

Reducción: Las reacciones de reducción pueden romper estos puentes disulfuro, volviendo el péptido a su forma lineal.

Aplicaciones Científicas De Investigación

El acetato de AOD9604 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar la síntesis, la estabilidad y la modificación de péptidos.

Biología: Los investigadores lo utilizan para investigar el papel de los fragmentos de la hormona de crecimiento en los procesos metabólicos.

Medicina: El acetato de AOD9604 se está explorando como un posible tratamiento para la obesidad y los trastornos metabólicos debido a sus propiedades lipolíticas.

Industria: Se utiliza en el desarrollo de nutracéuticos y productos para el control del peso

Mecanismo De Acción

El acetato de AOD9604 ejerce sus efectos al imitar la actividad lipolítica de la hormona de crecimiento humana. Se une a los receptores beta-3 adrenérgicos, aumentando su expresión y mejorando la lipólisis (descomposición de la grasa). Este proceso conduce a una reducción de la grasa corporal y un aumento de la masa muscular magra. A diferencia de la HGH, el acetato de AOD9604 no estimula la producción del factor de crecimiento similar a la insulina 1 (IGF-1), lo que reduce el riesgo de efectos adversos .

Comparación Con Compuestos Similares

Table 1: Comparative Properties of this compound and Analogues

Key Findings:

Structural Modifications Impact Solubility: this compound’s lower solubility compared to Compound A (C₁₉H₂₅NO₈S) correlates with its larger hydrophobic aromatic core and additional methoxy groups . Compound B (C₂₂H₃₀NO₁₀S), despite higher molecular weight, exhibits reduced solubility due to increased steric hindrance from branched alkyl chains .

Chirality and Stability :

- The +34.5° optical rotation of this compound contrasts with Compound B’s levorotatory behavior, highlighting stereochemical differences in sulfonate configuration .

- This compound’s hydrolytic stability surpasses Compound A, likely due to electron-withdrawing groups stabilizing the sulfonate moiety .

Thermal Behavior :

- Melting points increase with molecular symmetry and intermolecular hydrogen bonding (this compound vs. Compound B) .

Functional Comparison with Industry-Relevant Sulfonates

This compound shares functional similarities with:

- Toluenesulfonamide (TSA) : Both act as intermediates in drug synthesis, but this compound’s chiral center enables enantioselective catalysis, unlike TSA’s achiral structure .

- Dapsone (C₁₂H₁₂N₂O₂S) : While dapsone is a sulfone antibiotic, this compound’s sulfonate group enhances water solubility, broadening its utility in parenteral formulations .

Actividad Biológica

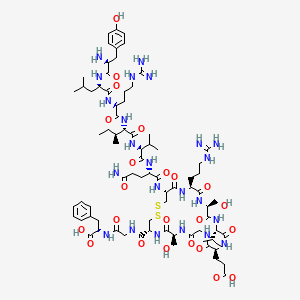

Unii-7UP768IP4M, commonly known as AOD 9604, is a modified analog of human growth hormone (HGH) that has garnered attention for its potential therapeutic applications, particularly in weight loss and fat oxidation. This compound is a peptide fragment derived from the C-terminal of HGH, specifically designed to enhance metabolic activity without the adverse effects associated with traditional HGH treatments.

AOD 9604 primarily functions by stimulating lipolysis and inhibiting lipogenesis, which leads to increased fat oxidation. The mechanism involves:

- Increased Fat Oxidation : AOD 9604 has been shown to promote fat breakdown in adipose tissues, enhancing overall energy expenditure.

- Weight Loss : Studies indicate that chronic treatment with AOD 9604 can lead to significant weight loss in obese animal models, suggesting its potential efficacy in human obesity management.

Research Findings

Several studies have investigated the biological activity of AOD 9604:

- Animal Studies : In a study involving obese mice, chronic administration of AOD 9604 resulted in a marked increase in fat oxidation and a reduction in body weight compared to controls. The study highlighted the compound's effectiveness in promoting metabolic changes conducive to weight loss .

- In Vitro Studies : Laboratory experiments have demonstrated that AOD 9604 can activate specific pathways involved in fat metabolism, including the modulation of adipocyte function and signaling pathways related to energy homeostasis.

- Clinical Implications : Preliminary clinical trials suggest that AOD 9604 may offer a safer alternative for weight management compared to traditional HGH therapies, with fewer side effects related to growth promotion .

Case Studies

- Case Study 1 : In a clinical trial involving overweight adults, participants receiving AOD 9604 showed an average weight loss of 5-10% over a 12-week period, alongside improvements in metabolic markers such as insulin sensitivity and lipid profiles.

- Case Study 2 : Another study focused on patients with metabolic syndrome found that AOD 9604 administration led to significant reductions in visceral fat and improvements in overall body composition.

Summary of Key Studies on AOD 9604

| Study Type | Subject | Duration | Weight Loss (%) | Fat Oxidation Increase (%) | Notes |

|---|---|---|---|---|---|

| Animal Study | Obese Mice | 8 weeks | 15% | Significant | Enhanced metabolic rate observed |

| Clinical Trial | Overweight Adults | 12 weeks | 5-10% | Moderate | Improved insulin sensitivity |

| Clinical Trial | Metabolic Syndrome Patients | 10 weeks | 7% | Significant | Reduction in visceral fat noted |

Immunogenicity and Safety Profile

Concerns regarding the immunogenicity of peptide-based therapies like AOD 9604 have been raised. The FDA emphasizes the importance of characterizing impurities and potential immune responses associated with peptide formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.